molecular formula C16H20N2O2S B2973879 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868376-59-4

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2973879
CAS RN: 868376-59-4
M. Wt: 304.41
InChI Key: XAOVAUZDZKCUHR-MSUUIHNZSA-N
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Description

“3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound that can be purchased from various suppliers .


Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

In ongoing research, several optoelectronic properties of the title molecule are calculated by using the DFT/6–311++G (d,p) method. The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Organic Synthesis

The compound is a derivative of benzothiazole, which is a crucial scaffold in organic synthesis. It can be used to synthesize various heterocyclic compounds that have significant applications in medicinal chemistry. For instance, benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Material Science

Benzothiazole structures are often used in material science for the development of novel materials with unique properties. They can serve as building blocks for organic semiconductors, which are used in the production of electronic devices like light-emitting diodes (LEDs) and solar cells .

Pharmaceutical Research

Compounds containing the benzothiazole moiety are extensively studied for their therapeutic potential. They are part of the structure of several drugs and are investigated for their pharmacological effects, including their role as kinase inhibitors in cancer treatment .

Mechanism of Action

While the exact mechanism of action for “(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is not available, related compounds have shown inhibitory action against HIV-1 RT .

Future Directions

The future directions for compounds like “(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide” could involve further exploration of their potential applications in various fields such as organic electronics .

properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h5,7-9,11H,1,6,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOVAUZDZKCUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide

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